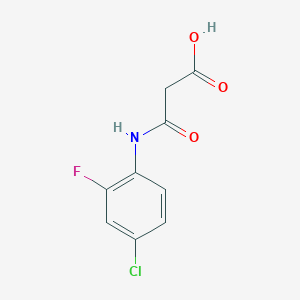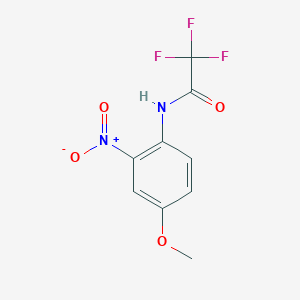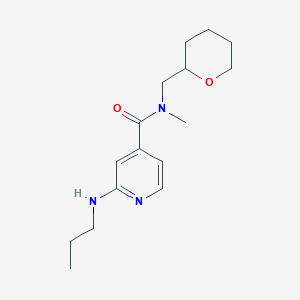
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid, also known as CF3, is a chemical compound that has gained significant attention in scientific research. This compound is primarily used in the field of medicinal chemistry, particularly in the development of novel drugs. CF3 has been found to exhibit several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is not fully understood. However, it has been found to inhibit several enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins play a crucial role in various physiological processes, including inflammation and cell proliferation. By inhibiting these enzymes and proteins, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been found to exhibit anti-viral activity by inhibiting the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has several advantages and limitations for lab experiments. One of the advantages of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of toxicity and side effects. Another advantage of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its broad spectrum of activity, making it suitable for the treatment of various diseases. However, one of the limitations of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid research. One of the future directions is the development of novel drugs based on 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. Several studies have shown that 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of drugs for the treatment of various diseases. Another future direction is the optimization of the synthesis method for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. The current synthesis method for 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is complex and time-consuming, making it challenging to produce large quantities of the compound. Optimizing the synthesis method could lead to the production of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid in larger quantities, making it more readily available for research purposes. Finally, future research could focus on the mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid. Understanding the mechanism of action of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid could help in the development of more effective drugs based on this compound.
Conclusion:
In conclusion, 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is a promising compound that has gained significant attention in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. The development of novel drugs based on 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is a complex process that involves several steps. The most commonly used method for synthesizing 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid is the Ugi four-component reaction. This method involves the reaction of four different components, including an amine, an isocyanide, an aldehyde, and an acid chloride. The reaction between these components results in the formation of 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been extensively used in scientific research, particularly in the development of novel drugs. This compound has been found to exhibit several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. 3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid has been used as a lead compound in the development of several drugs, including anti-cancer drugs and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-fluoroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJVZKFNWLTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluoroanilino)-3-oxopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)